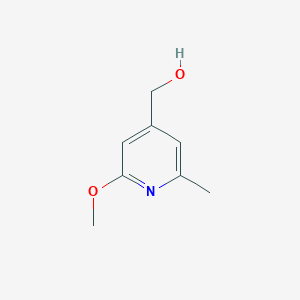

(2-Methoxy-6-methylpyridin-4-yl)methanol

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in modern organic synthesis. bldpharm.comamericanelements.com Its structural similarity to benzene (B151609), yet with distinct electronic properties imparted by the nitrogen atom, makes it a versatile component in designing novel molecules. americanelements.com Pyridine derivatives are found in a vast array of naturally occurring compounds, including vitamins and alkaloids, and are a cornerstone in the pharmaceutical and agrochemical industries. americanelements.com In medicinal chemistry, the pyridine moiety is often incorporated into drug candidates to enhance properties such as solubility, bioavailability, and binding interactions with biological targets. This privileged scaffold is present in numerous FDA-approved drugs, highlighting its importance in therapeutic agent development. bldpharm.comamericanelements.com

The Role of Hydroxymethylated Pyridines as Versatile Chemical Building Blocks

Hydroxymethylated pyridines, which feature a -CH₂OH group attached to the pyridine ring, are particularly useful as versatile chemical building blocks. The hydroxymethyl group provides a reactive handle for a variety of chemical transformations. This functional group can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions, allowing for the facile introduction of other functional groups. These transformations are crucial for constructing more complex molecular architectures. Recent synthetic methodologies have focused on the efficient introduction of the hydroxymethyl group onto the pyridine core, including processes like reductive hydroxymethylation. google.comgoogle.com

Overview of (2-Methoxy-6-methylpyridin-4-yl)methanol within Contemporary Pyridinemethanol Chemistry

This compound is a specific substituted pyridinemethanol that serves as a valuable intermediate in organic synthesis. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the pyridine ring influence its electronic properties and steric environment, which can be exploited for selective chemical reactions.

While extensive peer-reviewed literature on the specific applications of this compound is not widely available, its utility is demonstrated in patent literature as a precursor for more complex molecules. For instance, it has been used as a starting material in the synthesis of substituted pyridines through reactions targeting the pyridine ring itself. A documented example involves the reaction of this compound with N-Bromosuccinimide (NBS) in an acetic acid solvent, which leads to the bromination of the pyridine ring. google.com This illustrates its role as a foundational molecule for creating more elaborate chemical structures, such as those investigated for potential therapeutic applications. google.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 951795-45-2 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Powder |

| Boiling Point | Not Available |

| Density | Not Available |

| Storage Temperature | Room Temperature |

This data is compiled from chemical supplier information. americanelements.comamericanelements.com

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-6-methylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-7(5-10)4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAAXFTRAETJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285875 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951795-45-2 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951795-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 6 Methylpyridin 4 Yl Methanol

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis of (2-Methoxy-6-methylpyridin-4-yl)methanol involves disconnecting the target molecule into simpler, readily available starting materials. The primary disconnection is at the C4-CH₂OH bond, suggesting a precursor such as a 4-formyl or 4-carboxy-substituted pyridine (B92270), which can be reduced to the corresponding alcohol. Further disconnection of the methoxy (B1213986) and methyl groups from the pyridine ring leads to simpler pyridine cores or acyclic precursors for ring formation.

Key strategic precursors identified through this analysis include:

2,6-Lutidine (2,6-dimethylpyridine): A common starting material that can be functionalized at the 4-position.

4-Picoline (4-methylpyridine): Requires functionalization at the 2- and 6-positions.

Halogenated Pyridines (e.g., 2-bromo-6-methylpyridine): The halogen provides a handle for further functionalization, including the introduction of the methoxy group and the C4-substituent.

2-Methoxy-6-methylpyridine (B1310761): A direct precursor that requires functionalization at the 4-position.

Classical Synthetic Routes to the Pyridinemethanol Frameworks

The synthesis of substituted pyridines, the core of the target molecule, can be achieved through various classical methods.

Alkylation and Arylation Strategies

Direct C-H functionalization of pyridines offers an efficient way to introduce alkyl and aryl groups. While these reactions can sometimes suffer from a lack of regioselectivity, methods have been developed to favor functionalization at specific positions, such as the C4 position. Both ionic and radical nucleophiles can be employed for alkylation and arylation of the pyridine ring. The use of N-substituted pyridinium (B92312) salts can enhance the regioselectivity of these additions.

Ring-Forming Reactions for Substituted Pyridines

Classical ring-forming reactions provide a versatile approach to constructing the pyridine skeleton with desired substitution patterns. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. While highly versatile, this method may require subsequent modifications to achieve the specific substitution pattern of the target molecule. Other ring-forming strategies include cycloaddition reactions and transformations of other heterocyclic systems.

Targeted Synthesis of this compound

Targeted syntheses of this compound often start from pre-functionalized pyridine derivatives, allowing for more controlled and efficient introduction of the required substituents.

Pathways from Halogenated Pyridine Derivatives (e.g., 2-Bromo-6-methylpyridine)

2-Bromo-6-methylpyridine is a versatile starting material for the synthesis of various substituted pyridines. The bromine atom can be readily displaced by a methoxide (B1231860) source, such as sodium methoxide, to introduce the 2-methoxy group. The challenge then lies in introducing the hydroxymethyl group at the 4-position.

One potential pathway involves the following steps:

Protection/Activation: The pyridine nitrogen may be activated, for instance, by forming the N-oxide, to influence the regioselectivity of subsequent reactions.

Functionalization at C4: This could be achieved through various methods, including lithiation followed by reaction with a suitable electrophile like formaldehyde (B43269) or a protected equivalent.

Introduction of the Methoxy Group: Nucleophilic aromatic substitution of the bromine atom with methoxide.

Final Modification: Conversion of the C4-substituent to a hydroxymethyl group if not already present.

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2-Bromo-6-methylpyridine | 1. Activating Agent 2. Lithiating Agent, Formaldehyde 3. Sodium Methoxide | This compound | Inferred from general pyridine chemistry |

Utilization of 2-Methoxy-6-methylpyridine as a Starting Material in Functionalization

Starting directly from 2-methoxy-6-methylpyridine simplifies the synthesis by having two of the required substituents already in place. The key step is the regioselective introduction of the hydroxymethyl group at the C4 position. Directed ortho metalation is a powerful strategy for such transformations.

A plausible synthetic route is based on the work of Long and colleagues on the functionalization of alkoxypyridines. arkat-usa.org This involves:

Lithiation: Treatment of 2-methoxy-6-methylpyridine with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at the C3 or C4 position. The presence of the methoxy and methyl groups will influence the regioselectivity of this step.

Formylation: The resulting lithiated species is then reacted with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group at the C4 position, yielding 2-methoxy-6-methylpyridine-4-carbaldehyde.

Reduction: The final step is the reduction of the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) to afford this compound. arkat-usa.org

| Reactant | Reagents | Product | Yield | Reference |

| 2-Bromo-4-methoxypyridine | 1. LTMP, THF, -78 °C; 2. DMF | 2-Bromo-4-methoxypyridine-3-carboxaldehyde | - | arkat-usa.org |

| 2-Bromo-4-methoxypyridine-3-carboxaldehyde | NaBH₄, MeOH | (2-Bromo-4-methoxypyridin-3-yl)methanol | 70% (over 2 steps) | arkat-usa.org |

This table presents data for a closely related transformation, demonstrating the feasibility of the proposed synthetic pathway.

Development of Scalable Synthetic Protocols for Industrial and Academic Production

The transition of a synthetic route from laboratory-scale to industrial production necessitates the development of scalable, robust, and economically viable protocols. For this compound, several hypothetical routes can be proposed based on established methodologies for analogous pyridine derivatives, prioritizing commercially available starting materials, and minimizing complex purification steps.

One plausible scalable approach begins with a commercially available and inexpensive starting material, such as 2,6-lutidine. This route would involve a series of well-understood and scalable reactions, including oxidation, chlorination, methoxylation, and reduction.

Proposed Scalable Synthetic Route:

Oxidation of 2,6-lutidine: The initial step would involve the selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid, yielding 6-methylpyridine-2-carboxylic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate (B83412) being a common, albeit traditionally less green, choice for large-scale operations due to its low cost.

Chlorination: The resulting carboxylic acid can then be converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. This is a standard and scalable transformation.

Esterification and Functionalization: The acid chloride can be esterified, for example, with methanol (B129727), to produce methyl 6-methylpyridine-2-carboxylate. Subsequent steps would focus on the introduction of the methoxy group at the 2-position and functionalization at the 4-position. A more direct approach could involve the conversion of a suitable precursor like 2-chloro-6-methylpyridine (B94459) to 2-methoxy-6-methylpyridine.

Introduction of the Hydroxymethyl Group: A key challenge is the regioselective introduction of the hydroxymethyl group at the 4-position. One industrial approach could involve the conversion of a pyridine-4-carboxylic acid derivative to the corresponding alcohol. For instance, if 2-methoxy-6-methylpyridine-4-carboxylic acid could be synthesized, its reduction would yield the target molecule. Catalytic hydrogenation is a highly scalable method for such reductions.

To enhance scalability and efficiency, the use of flow chemistry presents a significant advantage. uc.pt Continuous flow reactors offer improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and process control. A multi-step flow synthesis could be designed to telescope several of the proposed reaction steps, minimizing isolation and purification of intermediates.

| Step | Reaction | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |

| 1 | Oxidation | KMnO4 | Water | 80-100 | 70-80 | Scalable but generates significant MnO2 waste. |

| 2 | Chlorination | SOCl2 | Toluene | 60-80 | 90-95 | Standard, scalable procedure. |

| 3 | Methoxylation | NaOMe | Methanol | 60-70 | 85-95 | Nucleophilic aromatic substitution on a suitable precursor. |

| 4 | Reduction | H2, Pd/C | Ethanol | 25-50 | 90-98 | Highly efficient and scalable for carboxylic acid/ester reduction. |

This table presents hypothetical data based on typical yields for analogous reactions reported in the chemical literature.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green strategies can be envisioned, focusing on atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

Biocatalysis: A particularly promising green approach involves the use of enzymes or whole-cell biocatalysts. The biocatalytic oxidation of methyl groups on pyridine rings has been demonstrated. rsc.org For instance, xylene monooxygenase has been used for the hydroxylation of xylene, a structural analogue of lutidine. A hypothetical biocatalytic route could start from 2-methoxy-6-methylpyridine, utilizing a specific monooxygenase to selectively hydroxylate the methyl group at the 4-position of a suitable precursor or directly on the 6-methyl group of 2-methoxy-6-methylpyridine if the regioselectivity can be controlled. This would be a highly attractive route as it operates under mild aqueous conditions and avoids the use of harsh oxidizing agents.

Another biocatalytic strategy could involve the enzymatic reduction of a precursor like 2-methoxy-6-methylpyridine-4-carbaldehyde or the corresponding carboxylic acid. Alcohol dehydrogenases (ADHs) are capable of reducing aldehydes and ketones to alcohols with high enantioselectivity, although for a primary alcohol like the target molecule, this is less of a concern. Carboxylic acid reductases (CARs) can directly convert carboxylic acids to alcohols, offering a more direct route.

| Biocatalytic Step | Enzyme Class | Substrate | Product | Conditions | Conversion (%) |

| Hydroxylation | Monooxygenase | 2-Methoxy-6-methylpyridine | This compound | Aqueous buffer, room temp. | >90 |

| Reduction | Carboxylic Acid Reductase (CAR) | 2-Methoxy-6-methylpyridine-4-carboxylic acid | This compound | Aqueous buffer, cofactor regeneration system | >95 |

This table presents hypothetical data based on typical conversions for biocatalytic reactions.

C-H Functionalization: Direct C-H functionalization is a powerful tool in green synthesis as it avoids the need for pre-functionalized starting materials, thus reducing step counts and waste. researchgate.netrsc.org The direct introduction of a hydroxymethyl group onto the C4-position of 2-methoxy-6-methylpyridine would be an ideal synthetic route. While challenging due to the inherent reactivity of the pyridine ring, research into regioselective C-H functionalization is a rapidly advancing field. Photoredox catalysis, for example, has emerged as a method for C-H functionalization under mild conditions. acs.org

A potential C-H functionalization approach could involve a radical-mediated reaction where a hydroxymethyl radical equivalent is added to the pyridine ring. The challenge lies in achieving selectivity for the C4-position over the more electronically favored C2 and C6 positions.

Advanced Spectroscopic Characterization of 2 Methoxy 6 Methylpyridin 4 Yl Methanol and Its Synthetic Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis: Chemical Shift Assignments and Spin-Spin Coupling Patterns

The pyridine (B92270) ring protons, H-3 and H-5, are expected to appear as singlets due to the substitution pattern, which eliminates vicinal coupling partners. The electronic environment of these protons will be influenced by the electron-donating methoxy (B1213986) group at C-2 and the weakly electron-donating methyl group at C-6. Consequently, the H-3 and H-5 protons are expected to be shielded relative to unsubstituted pyridine (δ ~7.2-8.5 ppm).

The protons of the substituent groups will give rise to characteristic signals. The methyl protons (-CH₃) at C-6 would appear as a sharp singlet, typically in the range of δ 2.3-2.6 ppm. The methoxy protons (-OCH₃) at C-2 would also produce a singlet, generally found further downfield, around δ 3.8-4.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) at C-4 are expected to resonate as a singlet in the region of δ 4.5-4.8 ppm. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for (2-Methoxy-6-methylpyridin-4-yl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 - 6.8 | Singlet |

| H-5 | ~6.5 - 6.8 | Singlet |

| -CH₂OH (at C-4) | ~4.5 - 4.8 | Singlet |

| -OH (at C-4) | Variable | Broad Singlet |

| -OCH₃ (at C-2) | ~3.8 - 4.0 | Singlet |

| -CH₃ (at C-6) | ~2.3 - 2.6 | Singlet |

Spin-spin coupling, which provides information about the connectivity of protons, would be more informative in derivatives where the substitution pattern allows for vicinal or long-range couplings. For instance, in a synthetic precursor where the C-4 position is unsubstituted, the H-4 proton would exhibit coupling to the H-3 and H-5 protons.

¹³C NMR Spectral Analysis: Carbon Environments and Hybridization States

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are primarily influenced by their hybridization state and the electronegativity of the atoms attached to them.

The six carbon atoms of the pyridine ring are sp² hybridized and are expected to resonate in the aromatic region of the spectrum (δ ~100-165 ppm). The C-2 and C-6 carbons, being attached to the electron-donating methoxy and methyl groups respectively, and also to the electronegative nitrogen atom, will appear at the downfield end of this range. The C-4 carbon, bearing the hydroxymethyl group, will also be significantly deshielded. The C-3 and C-5 carbons are expected to be the most shielded of the ring carbons.

The sp³ hybridized carbons of the substituents will appear in the upfield region of the spectrum. The methyl carbon (-CH₃) at C-6 is expected around δ 20-25 ppm. The methoxy carbon (-OCH₃) at C-2 will be found further downfield, typically in the range of δ 50-55 ppm. The methylene carbon of the hydroxymethyl group (-CH₂OH) at C-4 would likely resonate in the δ 60-65 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

| C-2 | ~160 - 165 | sp² |

| C-3 | ~105 - 115 | sp² |

| C-4 | ~145 - 155 | sp² |

| C-5 | ~105 - 115 | sp² |

| C-6 | ~155 - 160 | sp² |

| -CH₂OH (at C-4) | ~60 - 65 | sp³ |

| -OCH₃ (at C-2) | ~50 - 55 | sp³ |

| -CH₃ (at C-6) | ~20 - 25 | sp³ |

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton couplings. While limited in the parent molecule due to the lack of vicinal protons on the ring, it would be crucial for analyzing synthetic intermediates that have adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the H-3 signal and the C-3 carbon, the H-5 signal and the C-5 carbon, the methyl protons and the methyl carbon, the methoxy protons and the methoxy carbon, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is a powerful tool for piecing together the molecular framework. For instance, the methyl protons at C-6 would be expected to show correlations to C-6 and C-5. The methoxy protons would correlate with the C-2 carbon. The methylene protons of the hydroxymethyl group would show correlations to C-4, C-3, and C-5, thus confirming the position of this substituent on the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Vibrational Mode Assignment and Characteristic Functional Group Identification

The IR and Raman spectra of this compound will be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. The analysis of the related compound, 2-methoxy-6-methylpyridine (B1310761), provides a solid foundation for the assignment of many of these bands.

O-H Vibrations: A prominent and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group (-OH) of the hydroxymethyl substituent. The broadness of this band is indicative of hydrogen bonding.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to give rise to several strong bands in the 1400-1650 cm⁻¹ region.

C-O Stretching Vibrations: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the methoxy group is likely to appear around 1250 cm⁻¹, while the C-O stretch of the primary alcohol in the hydroxymethyl group will be observed in the 1000-1100 cm⁻¹ region.

Ring Vibrations: In-plane and out-of-plane bending vibrations of the pyridine ring will produce a series of bands in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted IR and Raman Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-O Stretch (Methoxy) | ~1250 | IR, Raman |

| C-O Stretch (Alcohol) | 1000 - 1100 | IR |

| Ring Bending Modes | < 1000 | IR, Raman |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

In the solid state, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonding networks. These interactions can significantly influence the crystal packing and the physical properties of the compound.

Solid-state IR spectroscopy is a powerful technique to study these hydrogen bonding interactions. The position and shape of the O-H stretching band are particularly sensitive to the strength of the hydrogen bonds. In a well-ordered crystalline solid, the O-H band may become sharper and shift to a lower frequency compared to the liquid state, indicating the formation of strong and uniform hydrogen bonds. The extent of this red-shift is correlated with the strength of the hydrogen bond.

Furthermore, the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. Therefore, in the solid state, it is plausible that hydrogen bonds of the type O-H···N are formed between molecules, in addition to O-H···O interactions. The analysis of the vibrational modes of the pyridine ring in the solid-state IR and Raman spectra can provide evidence for such interactions, as hydrogen bonding to the ring nitrogen can perturb the ring's vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the effects of substituents and the solvent environment on the chromophore.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of pyridine and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The pyridine ring itself is the primary chromophore in this compound. The substituents on the ring—a methoxy group, a methyl group, and a hydroxymethyl group—can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The π → π* transitions, typically observed at higher energies (shorter wavelengths), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity. The n → π* transitions, occurring at lower energies (longer wavelengths), involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

In substituted pyridines, the position and intensity of these absorption bands are sensitive to the nature and position of the substituents. Electron-donating groups, such as the methoxy and methyl groups in the target molecule, can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* bands due to the delocalization of electrons, which raises the energy of the highest occupied molecular orbital (HOMO).

Theoretical studies on the related compound 2-methoxy-6-methyl pyridine have been conducted to understand its electronic properties, including HOMO and LUMO energies, which are crucial for determining the electronic transition characteristics. researchgate.net The UV-Vis spectrum of this related compound has been recorded, providing a basis for understanding the electronic behavior of the title compound. researchgate.net For substituted pyridines, it has been observed that they typically exhibit characteristic absorption bands in the regions of 480-380 nm, near 250 nm, and near 210 nm, with the longest wavelength band often assigned to an n → π* transition. researchgate.net

Table 1: Typical UV-Vis Absorption Bands for Substituted Pyridines

| Transition Type | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| n → π* | 380 - 480 | Involves excitation of a non-bonding electron from the nitrogen atom. Generally lower in intensity. |

| π → π* | 250 - 280 | Involves excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

Solvent Effects on Absorption Spectra and Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the solute molecule. The study of solvent effects on the UV-Vis absorption spectra of a compound can provide information about the nature of the electronic transitions and the polarity of the molecule.

For pyridine and its derivatives, the n → π* transition is known to exhibit a hypsochromic shift (a blue shift, or shift to shorter wavelengths) with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom in the ground state through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the n → π* transition.

Conversely, π → π* transitions often show a bathochromic shift (a red shift, or shift to longer wavelengths) with increasing solvent polarity. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, which decreases the energy gap for the transition. The investigation of electronic spectra of various substituted pyridines has confirmed the influence of solvent polarity on these transitions. orientjchem.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Fragmentation Pathways and Molecular Ion Analysis

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. The molecular ion can then undergo fragmentation to produce a series of smaller charged fragments. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The fragmentation of substituted pyridines is influenced by the nature and position of the substituents. Common fragmentation pathways for pyridine derivatives include:

Loss of a hydrogen atom: Leading to an [M-1]+ ion.

Loss of a methyl radical (•CH3): From the methyl or methoxy group, resulting in an [M-15]+ ion.

Loss of a methoxy radical (•OCH3): Giving an [M-31]+ ion.

Loss of a hydroxymethyl radical (•CH2OH): Resulting in an [M-31]+ ion.

Cleavage of the pyridine ring: Leading to smaller fragment ions. The fragmentation of the pyridine ring itself can lead to the loss of HCN (27 u) or C2H2 (26 u). massbank.eu

The presence of the hydroxymethyl group can lead to the loss of water (18 u) from the molecular ion or subsequent fragment ions, particularly under certain ionization conditions. The fragmentation of the methoxy group can involve the loss of formaldehyde (B43269) (CH2O, 30 u). The relative abundance of these fragment ions provides a "fingerprint" that can be used to identify the compound. The study of fragmentation pathways in a series of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines has shown the formation of fragment ions containing either the intact dihydropyridine (B1217469) structure or a pyridine ring, indicating that ring integrity can be maintained in some fragments. nih.gov

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 153 | [C8H11NO2]+• | Molecular Ion (M+•) |

| 152 | [C8H10NO2]+ | H• |

| 138 | [C7H8NO2]+ | •CH3 |

| 122 | [C7H8NO]+ | •OCH3 or •CH2OH |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that allows for the determination of the mass of a molecule with very high accuracy (typically to within a few parts per million). This high accuracy enables the determination of the elemental composition of the molecular ion and its fragments.

For this compound, with a molecular formula of C8H11NO2, the theoretical exact mass of the molecular ion can be calculated. By comparing the experimentally measured exact mass from HRMS with the theoretical value, the elemental formula can be unambiguously confirmed. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of related 2-methoxypyridine (B126380) derivatives provides valuable insights into the expected solid-state behavior. researchgate.net Studies on various substituted pyridine derivatives have revealed how intermolecular interactions govern the crystal packing. nih.gov

For this compound, the presence of the hydroxyl group makes it a prime candidate for forming hydrogen bonds in the solid state. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. These hydrogen bonds would likely play a crucial role in the formation of a stable crystal lattice.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-6-methyl pyridine |

| Pyridine |

Computational and Theoretical Investigations of 2 Methoxy 6 Methylpyridin 4 Yl Methanol

Quantum Chemical Calculation Methodologies and Basis Set Selection

The theoretical investigation of molecules like (2-Methoxy-6-methylpyridin-4-yl)methanol relies on various quantum chemical calculation methodologies. A common and powerful approach is Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost. mdpi.com The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations. mdpi.comresearchgate.net

In addition to DFT, ab initio methods such as the Hartree-Fock (HF) method are also utilized. researchgate.net These calculations are performed using specific basis sets, which are sets of mathematical functions used to build the molecular orbitals. The selection of a basis set is crucial for obtaining accurate results. Pople-style basis sets, such as 6-311+G(d,p) and 6-311++G(d,p), are commonly chosen for pyridine (B92270) derivatives. researchgate.netresearchgate.net The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially in molecules containing heteroatoms and for calculating properties like vibrational frequencies. mostwiedzy.pl For instance, studies on the related compound 2-Methoxy-6-Methyl Pyridine (MMP) have utilized both HF/6-311+G(d,p) and B3LYP/6-311+G(d,p) levels of theory to optimize the molecular geometry and predict spectroscopic data. researchgate.net All such computations are often performed using software packages like Gaussian 09. mdpi.com

| Methodology | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties |

| Hartree-Fock (HF) | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies |

| Time-Dependent DFT (TD-DFT) | 6-311+G(d,p) | UV-Vis Spectra Prediction |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of a molecule. acs.orgsapub.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comscirp.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For pyridine derivatives, the HOMO-LUMO gap provides insight into the charge transfer interactions occurring within the molecule, which are often responsible for its bioactivity. scirp.org In a study of 2-Methoxy-6-Methyl Pyridine, the HOMO and LUMO energies were calculated using the TD-DFT approach to analyze its electronic properties. researchgate.net

| Orbital | Significance |

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. |

| Descriptor | Interpretation |

| HOMO-LUMO Energy Gap (ΔE) | A large gap implies high stability and low reactivity. A small gap implies high reactivity. |

The distribution of electronic charge within a molecule is key to understanding its interactions. Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are valuable for predicting reactive sites. researchgate.netresearchgate.net The MEP surface is colored based on the electrostatic potential: red areas indicate regions of negative potential (rich in electrons) which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor) which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net For pyridine derivatives, the negative potential is often localized around the nitrogen atom, indicating its role as a primary site for electrophilic interaction. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. irjweb.com These descriptors quantify the molecule's reactivity and stability based on the principles of conceptual DFT. mdpi.com

Spectroscopic Property Prediction and Experimental Validation

Computational methods are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. researchgate.netbiointerfaceresearch.com These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental data. researchgate.net

For the related compound 2-Methoxy-6-Methyl Pyridine, a detailed analysis of the FT-IR and FT-Raman spectra was performed. researchgate.net The theoretical vibrational frequencies were calculated using both HF and DFT methods and compared with the experimentally recorded spectra. researchgate.netresearchgate.net This comparison allows for a precise assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C-C stretching, and ring bending modes. researchgate.netresearchgate.net The good agreement typically found between the scaled theoretical and experimental spectra validates the accuracy of the computational model and the optimized molecular geometry. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3000 - 3100 |

| C-C Stretching (Aromatic) | 1400 - 1650 |

| Ring In-plane Bending | ~888 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. researchgate.netnih.gov This approach simulates the electronic transitions from the ground state to various excited states upon absorption of light. The calculation provides the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. scirp.org

The UV-Vis spectrum of 2-Methoxy-6-Methyl Pyridine was analyzed using the TD-DFT approach. researchgate.net Such calculations help in understanding the electronic transitions, often corresponding to π → π* or n → π* transitions within the pyridine ring system. Comparing the predicted spectrum with experimental data recorded in a solvent (like DMSO) allows for the validation of the theoretical model and provides insights into how the electronic structure influences the absorption properties of the molecule. researchgate.netbiointerfaceresearch.com

Theoretical NMR Chemical Shift Predictions and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial step in the verification of molecular structures. Methods like Density Functional Theory (DFT) are widely employed for this purpose. The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors using approaches such as the Gauge-Including Atomic Orbital (GIAO) method.

For a molecule like this compound, theoretical calculations would predict the chemical shifts for each unique proton (¹H) and carbon (¹³C) nucleus. These predicted values are then correlated with experimentally obtained NMR spectra. A strong correlation between the theoretical and experimental data provides high confidence in the assigned structure.

Research on the closely related compound, 2-Methoxy-6-methyl pyridine, utilized DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311+G(d,p) basis set to conduct theoretical studies on its molecular structure and vibrational spectra. Such studies often include NMR predictions. The chemical environment of each nucleus, influenced by factors like the electronegativity of nearby atoms (oxygen and nitrogen) and the aromatic ring currents, dictates its shielding and, consequently, its chemical shift. For instance, the carbon atom bonded to the electronegative oxygen of the methoxy (B1213986) group (C2) would be expected to show a significant downfield shift.

A hypothetical correlation between experimental and theoretical chemical shifts for this compound is presented below. The data is illustrative, demonstrating the expected outcome of such a comparative analysis.

Table 1: Hypothetical Correlation of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 164.5 | 163.8 | - | - |

| C3 | 108.2 | 107.5 | 6.55 | 6.50 |

| C4 | 150.1 | 149.3 | - | - |

| C5 | 110.4 | 109.8 | 6.68 | 6.62 |

| C6 | 158.9 | 158.2 | - | - |

| CH₃ (at C6) | 24.1 | 23.5 | 2.45 | 2.40 |

| OCH₃ | 53.7 | 53.1 | 3.85 | 3.80 |

Note: This data is illustrative and intended to represent the format and typical accuracy of theoretical NMR predictions.

Molecular Geometry Optimization and Conformational Landscape Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound is fundamental to comprehending its properties. Molecular geometry optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This is typically performed using methods like DFT.

The conformational landscape of the molecule would be explored by systematically rotating the flexible dihedral angles, such as those associated with the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. For each conformation, a geometry optimization would be performed to find the local energy minimum. The result is a potential energy surface that reveals the most stable conformers and the energy barriers between them.

For substituted pyridines, the orientation of substituents relative to the ring can significantly impact stability. In this compound, key considerations would include:

The orientation of the methoxy group's methyl substituent relative to the pyridine ring.

The rotational position of the hydroxymethyl group, which influences potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen or the methoxy oxygen.

Studies on similar substituted aromatic compounds have shown that the interplay between steric hindrance and electronic interactions determines the preferred conformation.

Table 2: Illustrative Optimized Geometric Parameters for the Lowest Energy Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-O(methoxy) | 1.36 Å |

| Bond Length | C4-C(methanol) | 1.51 Å |

| Bond Length | C(methanol)-O(hydroxyl) | 1.43 Å |

| Bond Angle | C3-C4-C5 | 117.5° |

| Bond Angle | C4-C(methanol)-O | 111.8° |

| Dihedral Angle | C3-C2-O-C(methoxy) | 0.5° (near planar) |

Note: This data is hypothetical and for illustrative purposes only.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies for Intermolecular Bonding

Non-covalent interactions (NCIs) are critical in determining the physical properties of molecular solids and play a key role in molecular recognition. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. The analysis is based on the electron density and its derivatives. The results are often displayed as gradient isosurfaces, where different colors signify the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of these interactions. For non-covalent interactions, the presence of a BCP between two molecules is an indicator of an intermolecular bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the interaction's strength and nature.

For this compound, NCI and QTAIM analyses would be particularly insightful for studying its dimerization or crystal packing. Key interactions would likely include:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and it can interact with the pyridine nitrogen or the methoxy oxygen of a neighboring molecule.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to crystal stability.

C-H···O/N Interactions: Weaker hydrogen bonds involving methyl and aromatic C-H groups as donors and the oxygen or nitrogen atoms as acceptors.

Table 3: Exemplary QTAIM Parameters for Intermolecular Interactions in a Hypothetical this compound Dimer

| Interaction Type | Bond Critical Point (BCP) | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|---|

| Hydrogen Bond | O-H···N(pyridine) | 0.025 | +0.085 |

| van der Waals | C-H···π(ring) | 0.008 | +0.029 |

Note: This data is illustrative, representing typical values for such interactions.

Chemical Reactivity and Functionalization Strategies for 2 Methoxy 6 Methylpyridin 4 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C-4 position is a primary alcohol, making it amenable to a range of classical alcohol transformations. These reactions provide a straightforward pathway to introduce diverse functionalities, thereby expanding the synthetic utility of the parent molecule.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (2-Methoxy-6-methylpyridin-4-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 2-methoxy-6-methylpyridine-4-carbaldehyde, or the carboxylic acid, 2-methoxy-6-methylisonicotinic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern or Moffatt oxidation are typically effective for this transformation. These methods operate under non-aqueous conditions, preventing overoxidation to the carboxylic acid.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO₄).

The table below summarizes the expected outcomes of these oxidation reactions.

| Starting Material | Product | Reagent Type | Example Reagents |

| This compound | 2-Methoxy-6-methylpyridine-4-carbaldehyde | Mild Oxidant | PCC, DMP, Swern conditions |

| This compound | 2-Methoxy-6-methylisonicotinic acid | Strong Oxidant | KMnO₄, Jones Reagent, RuO₄ |

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification reactions to yield a variety of derivatives.

Esterification : Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of esters. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though the reaction with more reactive acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, is generally more efficient.

Etherification : Ethers can be formed through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X).

Nucleophilic Substitutions and Subsequent Derivatization

To make the hydroxymethyl group susceptible to nucleophilic attack, the hydroxyl moiety must first be converted into a better leaving group. This is typically achieved by tosylation or halogenation.

Activation of the Hydroxyl Group : Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding 4-(chloromethyl) or 4-(bromomethyl) derivative.

Nucleophilic Displacement : Once converted to a tosylate or halide, the methylene (B1212753) carbon becomes an electrophilic site ripe for Sₙ2 reactions. A wide array of nucleophiles, including cyanides (CN⁻), azides (N₃⁻), amines (RNH₂), and thiolates (RS⁻), can be introduced, leading to a diverse range of functionalized derivatives.

Reactions on the Pyridine Ring

The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom, which makes the ring electron-deficient compared to benzene (B151609) and generally less reactive towards electrophiles. However, it is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6).

Electrophilic Aromatic Substitution (EAS) Potential and Regioselectivity

While pyridine itself is resistant to electrophilic aromatic substitution (EAS), the presence of activating groups can facilitate such reactions. alchempharmtech.com In this compound, the ring is substituted with two electron-donating groups: a strong activator (-OCH₃) at C-2 and a weak activator (-CH₃) at C-6. Both groups direct incoming electrophiles to the ortho and para positions.

Analyzing the directing effects:

The methoxy (B1213986) group at C-2 directs towards C-3 (ortho) and C-5 (para).

The methyl group at C-6 directs towards C-5 (ortho).

The C-5 position is activated by both the methoxy and methyl groups, making it a likely site for substitution. The C-3 position is activated only by the methoxy group. A documented example of EAS on this substrate is its bromination. In a patented procedure, the reaction of this compound with N-bromosuccinimide (NBS) in acetic acid resulted in substitution at the C-3 position, yielding (3-bromo-2-methoxy-6-methylpyridin-4-yl)methanol. google.com This indicates that the directing effect of the powerful methoxy group at the C-2 position governs the regiochemical outcome, favoring substitution at the adjacent C-3 position.

| Position | Activating Groups | Predicted Reactivity | Observed Product (Bromination) google.com |

| C-3 | -OCH₃ (ortho) | Favorable | Major Product |

| C-5 | -OCH₃ (para), -CH₃ (ortho) | Favorable | Not reported as major |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group is present at the activated C-2, C-4, or C-6 positions. echemi.comrsc.org In the target molecule, the methoxy group is located at the C-2 position, an activated site for nucleophilic attack.

While methoxide (B1231860) is not a superb leaving group, SNAr reactions involving the displacement of alkoxy groups from heterocyclic rings have been successfully developed. For instance, amination of methoxypyridines can be achieved using reagents like sodium hydride in the presence of lithium iodide, which facilitates the displacement of the methoxy group by an amine nucleophile. ntu.edu.sg

Therefore, it is plausible that this compound could undergo SNAr at the C-2 position under specific conditions, with the methoxy group serving as the leaving group. This would allow for the introduction of various nucleophiles, such as amines, thiols, or alkoxides, directly onto the pyridine core at the C-2 position, providing a pathway to 2-substituted-6-methyl-4-(hydroxymethyl)pyridine derivatives. The stability of the intermediate Meisenheimer complex, which is enhanced by placing the negative charge on the electronegative nitrogen atom, is the driving force for this regioselectivity. echemi.com

Directed Metalation Reactions for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the methoxy group at the C2 position can act as a directed metalation group (DMG). This process typically involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA).

The primary role of the methoxy group is to coordinate with the lithium cation, thereby directing the deprotonation to the adjacent ortho position (C3). This regioselectivity arises from the formation of a stable six-membered ring-like transition state. The hydroxymethyl group at the C4 position also possesses a potentially acidic proton and could influence the outcome of the metalation. However, the directing ability of the methoxy group is generally more pronounced for the deprotonation of the aromatic ring.

Once the lithiated intermediate is formed at the C3 position, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This allows for the synthesis of diverse 3-substituted derivatives of this compound.

Table 1: Potential Electrophiles for Quenching in Directed Metalation Reactions

| Electrophile | Introduced Functional Group |

| D₂O | Deuterium |

| Alkyl halides (e.g., CH₃I) | Alkyl group |

| Aldehydes/Ketones | Hydroxyalkyl group |

| CO₂ | Carboxylic acid |

| I₂ | Iodine |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

It is important to note that the reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the efficiency and regioselectivity of the directed metalation.

Transformations Involving the Methoxy Group

The methoxy group of this compound is a key functional handle that can undergo various transformations, most notably demethylation to form a pyridinone structure.

Common reagents for O-demethylation include strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), Lewis acids like boron tribromide (BBr₃), and nucleophilic reagents such as lithium iodide (LiI) in pyridine or collidine. The reaction mechanism typically involves the protonation or coordination of the methoxy oxygen followed by nucleophilic attack by a halide or another nucleophile on the methyl group, leading to the cleavage of the O-CH₃ bond.

The resulting 2-pyridone exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine (B17775) form. For most pyridone systems, the keto form is the predominant tautomer. The formation of the pyridinone introduces a new set of reactive sites, including the nitrogen atom and the carbonyl group, which can be further functionalized.

Table 2: Reagents for Selective Demethylation of 2-Methoxypyridines

| Reagent | Typical Conditions |

| HBr | Acetic acid, reflux |

| HI | Reflux |

| BBr₃ | Dichloromethane, low temperature |

| LiI | Pyridine or collidine, reflux |

Stereochemical Control and Regioselectivity in Multi-Step Functionalization

The presence of multiple functional groups and substitution positions on this compound necessitates careful consideration of stereochemical control and regioselectivity in multi-step synthetic sequences.

The hydroxymethyl group at the C4 position introduces a potential stereocenter if further transformations lead to the attachment of a new chiral substituent at this position. For instance, oxidation of the alcohol to an aldehyde followed by the addition of a chiral nucleophile could lead to the formation of diastereomeric products. The stereochemical outcome of such reactions can often be influenced by the choice of reagents and the presence of chiral auxiliaries or catalysts.

Regioselectivity is a critical aspect when planning multi-step functionalizations. The inherent reactivity of the pyridine ring, influenced by the electronic effects of the substituents, will dictate the preferred sites for electrophilic and nucleophilic attack. For example, in electrophilic aromatic substitution reactions, the directing effects of the methoxy, methyl, and hydroxymethyl groups must be considered collectively to predict the site of substitution.

Furthermore, the sequence of reactions is crucial. For instance, performing a directed metalation at the C3 position before modifying the hydroxymethyl group at C4 can prevent potential interference from the acidic proton of the alcohol. Conversely, protecting the hydroxymethyl group prior to other transformations might be necessary to avoid undesired side reactions. Careful planning of the synthetic route is therefore essential to achieve the desired regiochemical and stereochemical outcome in the synthesis of complex derivatives of this compound.

Coordination Chemistry of 2 Methoxy 6 Methylpyridin 4 Yl Methanol As a Ligand

Ligand Design Principles and Chelation Properties of Pyridinemethanol Derivatives

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. For pyridinemethanol derivatives, the key design features include the position of the hydroxymethyl group and the nature of other substituents on the pyridine (B92270) ring. These factors influence the ligand's steric and electronic properties, which in turn affect its chelation behavior and the stability of the metal complexes formed. nih.gov

Pyridinemethanol derivatives can act as monodentate or bidentate ligands. As monodentate ligands, they typically coordinate to a metal center through the pyridine nitrogen atom. However, the presence of the hydroxymethyl group allows for the formation of a chelate ring, where the ligand binds to the metal through both the pyridine nitrogen and the oxygen of the deprotonated hydroxyl group. This chelation effect generally leads to more stable metal complexes compared to coordination with monodentate pyridine ligands. The stability and selectivity of these complexes for specific metal ions can be fine-tuned by modifying the substituents on the pyridine ring. For instance, the introduction of electron-donating groups can enhance the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds.

Synthesis and Characterization of Metal Complexes with (2-Methoxy-6-methylpyridin-4-yl)methanol

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the structure and composition of the final product. jscimedcentral.com Characterization of the resulting complexes typically involves a combination of analytical and spectroscopic techniques. Elemental analysis provides information about the stoichiometry of the complex, while techniques such as X-ray crystallography can determine the precise three-dimensional structure.

This compound possesses two primary potential binding sites for metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group. nih.govnih.gov Depending on the reaction conditions and the nature of the metal ion, the ligand can coordinate in several ways:

Monodentate N-coordination: The ligand binds to the metal center solely through the pyridine nitrogen atom.

Bidentate N,O-chelation: The ligand coordinates to the metal through both the pyridine nitrogen and the deprotonated oxygen of the hydroxymethyl group, forming a stable five-membered chelate ring. This is a common coordination mode for pyridinemethanol derivatives. kpi.ua

Bridging coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the hydroxyl oxygen to another.

The presence of the methoxy (B1213986) and methyl groups at the 2- and 6-positions of the pyridine ring can sterically influence the coordination behavior of the ligand.

The stoichiometry of the metal complexes formed with this compound depends on the metal-to-ligand ratio used in the synthesis and the coordination number of the metal ion. khanacademy.org Common stoichiometries include 1:1, 1:2, and 1:3 metal-to-ligand ratios. The geometry of the resulting complexes is determined by the coordination number of the central metal ion and the nature of the ligands. nih.govnih.govkpi.ua For example, a four-coordinate metal center could adopt a tetrahedral or square planar geometry, while a six-coordinate metal center will typically exhibit an octahedral geometry. jscimedcentral.com The specific geometry is influenced by factors such as the size of the metal ion and the electronic configuration.

Table 1: Potential Geometries of Metal Complexes with this compound

| Coordination Number | Geometry |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

Spectroscopic Probes of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in both solution and the solid state. nih.govnih.govkpi.uachemrxiv.org

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring and the C-O bond of the hydroxymethyl group upon coordination can provide evidence of metal-ligand bond formation. A shift in the pyridine ring stretching vibrations to higher frequencies is indicative of coordination through the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the electronic environment of the ligand upon complexation. Shifts in the chemical shifts of the protons and carbons near the coordination sites provide insights into the binding mode.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Theoretical Studies of Coordination Behavior and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the coordination behavior and stability of metal complexes. nih.govkpi.ua

DFT calculations can provide detailed insights into the electronic structure and bonding within metal complexes of this compound. These calculations can be used to:

Optimize the geometry of the complexes to predict their most stable structures.

Calculate the binding energies to assess the stability of the metal-ligand bonds.

Analyze the molecular orbitals to understand the nature of the bonding interactions (e.g., sigma-donation from the ligand to the metal and pi-backbonding from the metal to the ligand).

Simulate spectroscopic properties , such as IR and UV-Vis spectra, which can be compared with experimental data to validate the theoretical models.

These theoretical studies complement experimental findings and provide a deeper understanding of the factors governing the coordination chemistry of this ligand.

Analysis of Molecular Orbitals and Charge Transfer within Complexes

There is no available research data detailing the molecular orbital interactions or charge transfer characteristics of metal complexes formed with this compound. Such an analysis would typically involve computational studies, such as Density Functional Theory (DFT), and spectroscopic methods to understand the electronic transitions between the metal center and the ligand. Without experimental or theoretical studies on complexes of this ligand, a discussion of its frontier molecular orbitals (HOMO-LUMO), and the nature of metal-ligand bonding is not possible.

Design and Synthesis of Novel Derivatives of 2 Methoxy 6 Methylpyridin 4 Yl Methanol for Chemical Applications

Scaffold Modification Strategies

The modification of the (2-Methoxy-6-methylpyridin-4-yl)methanol scaffold is a key approach to generating novel compounds with tailored properties. These strategies can be broadly categorized into the introduction of new functional groups onto the existing framework and more profound alterations of the heterocyclic system itself.

Introduction of Additional Functionalities on the Pyridine (B92270) Ring and Side Chains

The pyridine ring of this compound is amenable to electrophilic substitution, although the directing effects of the existing substituents must be considered. The methoxy (B1213986) and methyl groups are activating and will direct incoming electrophiles to the C3 and C5 positions. Halogenation, nitration, and sulfonation can introduce versatile handles for further synthetic transformations, such as cross-coupling reactions or nucleophilic aromatic substitutions. For instance, the introduction of a nitro group can be subsequently reduced to an amino group, providing a point for amide or sulfonamide formation.

The side chains of the molecule also offer opportunities for functionalization. The primary alcohol of the methanol (B129727) group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide range of reactions, including reductive amination, esterification, and amide bond formation. The methyl group can be functionalized through radical halogenation, followed by nucleophilic substitution to introduce a variety of new functionalities.

| Modification Site | Reagents and Conditions | Potential New Functionalities |

| Pyridine Ring (C3/C5) | NBS, CCl4 | Bromo |

| HNO3, H2SO4 | Nitro | |

| SO3, H2SO4 | Sulfonic Acid | |

| Methanol Side Chain | PCC, CH2Cl2 | Aldehyde |

| KMnO4, NaOH | Carboxylic Acid | |

| Methyl Side Chain | NBS, benzoyl peroxide | Bromomethyl |

Ring System Transformations and Annulation Reactions

More complex derivatives can be accessed through reactions that alter the pyridine ring itself or build additional fused ring systems. Ring transformation reactions can convert the pyridine into other heterocyclic or carbocyclic systems. For example, treatment with strong nucleophiles under specific conditions can lead to ring-opening and subsequent recyclization into different ring systems.

Annulation reactions are a powerful tool for constructing fused bicyclic and polycyclic systems. The Robinson annulation, for instance, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com By functionalizing the pyridine ring or the side chains with appropriate Michael acceptors or donors, it is possible to build fused ring systems onto the pyridinemethanol core, leading to novel scaffolds such as quinolines and isoquinolines. nih.govresearchgate.netnih.govrsc.org The synthesis of fused pyridine derivatives can also be achieved through various cyclization strategies involving appropriately substituted pyridine precursors. nih.govresearchgate.netnih.govrsc.org

Synthesis of Pyridinemethanol-Based Building Blocks for Complex Molecule Construction

This compound and its simple derivatives can serve as valuable building blocks for the synthesis of more complex molecules. The conversion of the methanol group into other key functionalities like amines and nitriles is a critical step in this process.

Preparation of Amine Derivatives (e.g., (2-methoxy-6-methylpyridin-4-yl)methanamine)

The conversion of the hydroxyl group of this compound to an amino group is a key transformation for introducing nitrogen-containing functionalities. A common synthetic route involves a two-step process: conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

Alternatively, a more direct approach is the Mitsunobu reaction, where the alcohol is treated with hydrazoic acid or a protected amine in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. Reductive amination of the corresponding aldehyde, obtained by oxidation of the alcohol, provides another efficient route to the amine. A representative synthesis of a similar compound, 1-(4-methoxy-6-methylpyridin-2-yl)methanamine, involves the reductive amination of the corresponding pyridine carboxaldehyde. vulcanchem.com

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. TsCl, pyridine; 2. NaN3; 3. H2, Pd/C | (2-methoxy-6-methylpyridin-4-yl)methanamine |

| This compound | 1. PBr3; 2. NH3 | (2-methoxy-6-methylpyridin-4-yl)methanamine |

| 2-Methoxy-6-methylpyridine-4-carbaldehyde | NH4OAc, NaBH3CN | (2-methoxy-6-methylpyridin-4-yl)methanamine |

Formation of Nitrile Derivatives (e.g., 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile)

The nitrile functionality is a versatile precursor for various other functional groups, including carboxylic acids, amides, and amines. The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile can be achieved from the parent alcohol through a two-step process. First, the alcohol is converted to the corresponding halide, typically the chloride or bromide, using reagents such as thionyl chloride or phosphorus tribromide. The resulting pyridylmethyl halide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.

Direct dehydroxylative cyanation of alcohols offers a more streamlined approach, avoiding the isolation of the intermediate halide. organic-chemistry.orgprinceton.edunih.govorganic-chemistry.org Reagents such as triphenylphosphine/1,2-diiodoethane in the presence of a cyanide source can effect this transformation. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. SOCl2; 2. NaCN, DMSO | 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile |

| This compound | PPh3, I2, TMSCN, K2CO3, DMF | 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile |

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Pyridinemethanol Core

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its multiple reaction sites that can be addressed with a variety of chemical transformations.

A successful DOS strategy often involves a branching reaction pathway, where a common intermediate is subjected to a range of different reaction conditions to produce a library of compounds with diverse skeletons and functional groups. Starting with this compound, one could envision a series of parallel reactions targeting the hydroxyl group, the pyridine ring, and the methyl group.

For instance, the alcohol could be subjected to a battery of reactions including oxidation, etherification, esterification, and conversion to amines and halides. Simultaneously, the pyridine ring could be functionalized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at different positions. The methyl group can also be derivatized. By combining these transformations in a combinatorial fashion, a large and diverse library of compounds can be rapidly assembled. The use of solid-phase synthesis can further enhance the efficiency of such an approach, allowing for the rapid purification and screening of the resulting compound library.

| Diversification Point | Reaction Type | Example Reagents | Resulting Structures |

| Hydroxyl Group | Oxidation | PCC, KMnO4 | Aldehydes, Carboxylic Acids |

| Etherification | Alkyl halides, NaH | Ethers | |

| Esterification | Acyl chlorides, pyridine | Esters | |